molecular formula C21H18N2O3 B2826631 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705860-43-0

1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2826631
CAS No.: 1705860-43-0
M. Wt: 346.386
InChI Key: CBOSPKWXBISRQU-UHFFFAOYSA-N
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Description

1'-(1H-Indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a synthetically designed spirocyclic compound that incorporates a privileged indole scaffold fused with a spiro[2-benzofuran-1,3'-piperidine] core. This complex architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel small-molecule inhibitors. Compounds featuring the spiro-oxindole framework have been successfully explored as chemically stable and orally active inhibitors of the MDM2-p53 protein-protein interaction, a promising therapeutic strategy in oncology . The spiro-indole scaffold is a recognized structural motif in heterocyclic chemistry, spanning pharmaceutical and natural alkaloids, and is frequently associated with diverse biological activities . The primary research applications for this compound are in preclinical drug discovery. Its structure suggests potential as a key intermediate or lead compound for developing therapeutics targeting oncology pathways. The spirocyclic indole derivatives have demonstrated potent antiproliferation properties against various human cancer cell lines, such as MCF7, HCT116, A431, and PaCa2, with some analogs showing higher efficacy than standard reference drugs and a good selectivity index towards normal cells . Furthermore, research into related molecules has shown that such frameworks can exhibit multi-targeted inhibitory properties against kinases like EGFR and VEGFR-2 . Beyond oncology, the structural features of this compound may also lend it to investigations in other therapeutic areas, including as a modulator of neurotransmitter receptors or in infectious disease research. This product is intended for research purposes only and is not designed for human therapeutic or diagnostic applications, or for veterinary use. Researchers are responsible for ensuring compliance with their institution's safety protocols when handling this material.

Properties

IUPAC Name

1'-(1H-indole-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-19(16-12-22-18-9-4-2-6-14(16)18)23-11-5-10-21(13-23)17-8-3-1-7-15(17)20(25)26-21/h1-4,6-9,12,22H,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOSPKWXBISRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CNC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is C21H18N2O3C_{21}H_{18}N_{2}O_{3}, with a molecular weight of approximately 346.4 g/mol. The compound features an indole moiety that is known for its ability to interact with various biological targets, influencing critical cellular processes such as apoptosis, cell proliferation, and inflammation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : The indole structure is associated with the inhibition of cancer cell growth through modulation of signaling pathways involved in cell survival and apoptosis.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory disorders.

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

  • Cancer Therapy : Targeting specific cancer types through tailored drug design based on its interaction profiles.
  • Neurodegenerative Disease Treatment : Investigating its role in preventing neuronal damage and promoting cell survival.
  • Inflammatory Disease Management : Exploring its potential to modulate immune responses.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Study on Anticancer Activity : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Mechanisms : A study highlighted in Neuroscience Letters explored the neuroprotective effects of indole derivatives, suggesting that this compound could mitigate oxidative stress in neuronal cells .
  • Anti-inflammatory Effects : Research findings published in Phytotherapy Research indicated that compounds with similar structures exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name Core Structure Substituent at 1'-Position Molecular Weight (g/mol) Biological Target Reference CAS/ID
Target Compound 3H-spiro[2-benzofuran-1,3'-piperidine] 1H-Indole-3-carbonyl ~386* S1R (hypothesized) N/A
1'-(2-Bromobenzoyl)-3H-spiro[...]-3-one 3H-spiro[2-benzofuran-1,4'-piperidine] 2-Bromobenzoyl 386.24 Not reported 1797873-54-1
[18F]Fluspidine (S1R ligand) 3H-spiro[2-benzofuran-1,3'-piperidine] Benzyl + fluoroethyl 380.41 Sigma-1 receptor (S1R) N/A
Phainanoid F 3H-spiro[benzofuran-2,1'-cyclobutane] Complex terpenoid substituent ~500 (estimated) Immunosuppressive N/A
3H-Spiro[2-benzofuran-1,3''-pyrrolidin]-3-one 3H-spiro[2-benzofuran-1,3''-pyrrolidin] None (unsubstituted) 189.21 Not reported 56658-23-2

Key Observations :

  • Substituent Diversity : The target compound’s indole-3-carbonyl group distinguishes it from bromobenzoyl (e.g., ) or benzyl-fluoroethyl (e.g., ) derivatives. Indole’s aromaticity and hydrogen-bonding capability may enhance CNS penetration or receptor interaction compared to halogenated or alkylated analogs.
  • Piperidine-based systems are more common in S1R ligands (e.g., [18F]fluspidine ).
  • Bioactivity Correlations: Phainanoids (e.g., ) demonstrate that spirocyclic frameworks with bulky substituents can exhibit potent bioactivity, suggesting the indole-3-carbonyl group in the target compound may confer similar advantages.

Pharmacological and Receptor Binding Profiles

Sigma-1 Receptor (S1R) Targeting

Compounds like [18F]fluspidine and derivatives in highlight the importance of the spiro-piperidine scaffold in S1R binding. Molecular docking studies (e.g., ) reveal that hydrophobic substituents at the piperidine nitrogen (e.g., benzyl, indole-3-carbonyl) enhance interactions with S1R’s hydrophobic cavity near helices α4/α3.

Immunosuppressive and Antitumor Potential

While the target compound lacks a terpenoid subunit, its indole group—a common pharmacophore in kinase inhibitors—suggests possible antitumor applications.

Key Observations :

    Biological Activity

    1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound characterized by its unique spiro structure and indole moiety. With a molecular formula of C₁₈H₁₈N₂O₂, this compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and potential mechanisms of action based on diverse research findings.

    Chemical Structure and Properties

    The compound's structural uniqueness arises from its spiro configuration, which connects two rings through a single atom. This configuration may enhance the stability and diversity of biological interactions compared to simpler indole derivatives.

    Biological Activities

    Research indicates that this compound exhibits several significant biological activities:

    The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

    • Targeting Cellular Pathways : The compound is believed to interact with various molecular targets involved in cell signaling pathways. This interaction may influence processes such as apoptosis and cell proliferation.
    • Binding Affinity : Interaction studies suggest that this compound binds with high affinity to specific receptors or enzymes, impacting their activity and subsequently cellular responses.

    Synthesis

    The synthesis of this compound typically involves multicomponent reactions (MCRs). These methods are efficient and allow for the generation of diverse analogs for further biological evaluation. Key steps in the synthesis include:

    • Formation of the indole core.
    • Construction of the spiro structure through cyclization reactions.
    • Functionalization to introduce carbonyl groups.

    Comparative Analysis with Related Compounds

    To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

    Compound NameStructure TypeUnique Features
    1H-Indole-3-carbaldehydeIndole derivativePrecursor for biologically active molecules; lacks spiro structure
    Indole-3-acetic acidPlant hormoneDifferent biological activities; simpler structure
    Indole-3-carboxylic acidIndole derivativeSignificant biological activities; simpler structure

    This comparison illustrates how the spiro structure enhances the compound's stability and broadens its range of biological activities compared to other indole derivatives.

    Q & A

    Q. What are the key synthetic routes for 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one, and what factors influence reaction yields?

    The synthesis typically involves multi-step reactions, starting with lithiation of a benzofuran precursor followed by cyclization with a piperidine derivative. Key steps include:

    • Lithiation and electrophilic substitution : Use of 2-bromobenzhydryl methyl ether as a precursor, lithiated with LDA (Lithium Diisopropylamide), followed by reaction with 1-methyl-4-piperidone .
    • Acid-catalyzed cyclization : HCl or TFA (Trifluoroacetic Acid) promotes spirocyclization to form the fused benzofuran-piperidine core .
    • Indole-3-carbonyl introduction : Amide coupling (e.g., EDC/HOBt) to attach the indole moiety . Yield factors : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity (dichloromethane vs. ethanol), and temperature control (50–80°C optimal) .

    Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

    • NMR : 1^1H and 13^{13}C NMR confirm the spiro junction (e.g., quaternary carbon at δ 70–80 ppm) and indole carbonyl (δ ~170 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ for C22_{22}H19_{19}N2_2O3_3) .
    • IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm1^{-1}) and aromatic C-H bonds .

    Q. How can researchers ensure purity and stability during storage?

    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
    • Storage : Desiccated at -20°C in amber vials to prevent hydrolysis of the carbonyl group and photodegradation .

    Advanced Research Questions

    Q. How can contradictory data on the compound’s pharmacological targets be resolved?

    • Orthogonal assays : Combine radioligand binding (e.g., dopamine D4_4 receptor assays) with functional cAMP assays to confirm target engagement .
    • Structural analogs : Compare activity of derivatives (e.g., 1'-Boc-spiro[indole-3,4'-piperidine]) to isolate pharmacophore contributions .
    • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes to serotonin or dopamine receptors .

    Q. What strategies optimize the compound’s bioavailability for in vivo studies?

    • Prodrug design : Introduce ester groups (e.g., ethyl carboxylate) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
    • Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles to improve aqueous solubility and sustained release .

    Q. What in silico methods predict off-target interactions and toxicity?

    • Pharmacophore screening : Use tools like Pharmit to identify overlap with known toxicophores (e.g., hERG channel inhibitors) .
    • ADMET prediction : SwissADME or ProTox-II to assess metabolic stability, CYP450 inhibition, and acute toxicity (e.g., LD50_{50}) .

    Methodological Challenges and Solutions

    Q. How can reaction byproducts during synthesis be minimized?

    • Byproduct analysis : LC-MS or 1^1H NMR tracking of intermediates (e.g., open-chain vs. cyclized forms) .
    • Catalyst optimization : Switch from Pd(OAc)2_2 to Buchwald-Hartwig catalysts for cleaner cross-coupling .

    Q. What experimental designs address low binding affinity in target validation?

    • Fragment-based drug discovery (FBDD) : Screen spiro-piperidine fragments against target libraries to identify high-affinity leads .
    • SAR studies : Systematically modify the indole carbonyl (e.g., replace with sulfonamide) and measure affinity shifts .

    Safety and Compliance

    Q. What safety protocols are essential for handling this compound?

    • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye irritation (H315/H319) .
    • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (H335) .

    Q. How should waste containing this compound be disposed of?

    • Chemical inactivation : Treat with 10% NaOH in ethanol to hydrolyze the carbonyl group before disposal .
    • Licensed waste services : Contractors must comply with EPA/DOT regulations for organic heterocycles .

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